Product packaging for Alpha-L-Xylopyranose(Cat. No.:CAS No. 7296-58-4)

Alpha-L-Xylopyranose

Cat. No.: B1615355
CAS No.: 7296-58-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SKNVOMKLSA-N
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Description

Alpha-L-xylopyranose is an L-xylopyranose that has alpha- configuration at the anomeric centre.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1615355 Alpha-L-Xylopyranose CAS No. 7296-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5S)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-SKNVOMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332152
Record name Alpha-L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7296-58-4
Record name alpha-L-Xylopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-XYLOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXL37983JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Definitional Framework and Stereoisomeric Significance

Alpha-L-Xylopyranose is a monosaccharide, specifically an aldopentose, with the chemical formula C5H10O5. ontosight.ai Its structure consists of a five-carbon backbone with an aldehyde functional group, which cyclizes to form a six-membered pyranose ring. ontosight.ai The "L" designation refers to the stereochemistry of the chiral carbon furthest from the aldehyde group, while "alpha" specifies the orientation of the hydroxyl group at the anomeric carbon (C1). In this compound, the anomeric hydroxyl group is in the axial position. nih.gov This specific configuration distinguishes it from its anomer, Beta-L-Xylopyranose, and its enantiomer, Alpha-D-Xylopyranose.

The stereoisomeric nature of this compound is of paramount importance. Carbohydrates like xylose can exist in various isomeric forms, including different anomers (α and β) and enantiomers (D and L). glycopedia.eu While D-xylose is a major component of hemicellulose in plant cell walls, the occurrence and roles of L-xylose are less common but equally significant in specific biological contexts. researchgate.net The precise spatial arrangement of hydroxyl groups in this compound dictates its chemical reactivity, conformational preferences, and how it is recognized by enzymes and other biological molecules.

Key Properties of this compound

PropertyValue
Chemical Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS Number 7342-30-5
PubChem CID 444344

Structural and Conformational Research of Alpha L Xylopyranose

Anomeric Equilibria and Interconversion Dynamics

In solution, aldopentose sugars like xylose undergo a dynamic process of ring opening and closing, leading to an equilibrium between different anomeric forms. whiterose.ac.ukacs.org This phenomenon, known as mutarotation, is influenced by several factors including the solvent environment. whiterose.ac.uk

Solution-Phase Anomerization Studies (e.g., α/β-xylopyranose interconversion)

In an aqueous solution, D-xylose establishes an equilibrium between its α- and β-pyranose anomers. nih.gov Studies on D-xylose have shown that the β-anomer is generally more stable in aqueous solutions. researchgate.net The equilibrium in water for D-xylose is approximately 33% α-xylopyranose and 66% β-xylopyranose. nih.gov Although specific data for the L-enantiomer is less common, it is expected to exhibit a similar ratio of anomers in solution. researchgate.net The interconversion between the α and β forms occurs continuously through the open-chain aldehyde intermediate. libretexts.org

Influence of Solvent Environment on Conformational Preferences

The solvent plays a critical role in determining the conformational preferences of xylopyranose. researchgate.net While aqueous solutions favor the β-anomer, less polar solvents can shift this equilibrium. For instance, in dimethyl sulfoxide (B87167) (DMSO), xylose shows a slight increase in the proportion of the α-pyranose anomer with minimal change to the furanose forms. whiterose.ac.ukresearchgate.net This shift in lower polarity solvents can impact crystallization rates due to the differing availability of the crystallizing anomer. researchgate.net

Molecular dynamics simulations have indicated that the preference for the β-anomer in aqueous solutions is due to improved hydrogen bonding of its anomeric hydroxyl group with water molecules. acs.org This is a result of the increased accessible surface area of this hydroxyl group in the β-configuration. acs.org Conversely, an internal energetic term favors the α-anomer. acs.org

Kinetic and Thermodynamic Aspects of Anomeric Transformations

The interconversion between anomers is a dynamic equilibrium with associated kinetic and thermodynamic parameters. whiterose.ac.uk The rate of this spontaneous anomerization can be a limiting factor in processes where one anomer is preferentially consumed, such as in certain metabolic pathways. nih.gov For example, some enzymes involved in xylose metabolism show a preference for the α-xylopyranose anomer. nih.gov

Thermodynamic analyses have been conducted to understand the relative stability of different solid forms and the kinetics of their transformation in various solvent mixtures. whiterose.ac.uknih.gov Free energy calculations for D-xylose in aqueous solution have shown a small free energy difference between the anomers, with the final equilibrium resulting from a balance between internal energy, which favors the α-form, and solvation energy, which favors the β-form. acs.org

Advanced Spectroscopic Characterization for Conformational Elucidation

Spectroscopic techniques are indispensable for elucidating the detailed three-dimensional structure and conformational dynamics of carbohydrates like alpha-L-xylopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Hydroxyl Group Orientation Analysis

NMR spectroscopy is a powerful tool for determining the stereochemistry and the orientation of hydroxyl groups in xylopyranose. researchgate.net Both ¹H and ¹³C NMR are used to distinguish between the α and β anomers, which present distinct sets of signals. researchgate.netmdpi.com For instance, the anomeric configuration can be assigned based on the coupling constant (J₁,₂) between the anomeric proton (H-1) and the adjacent proton (H-2). In the β-anomer, a larger coupling constant (around 7–9 Hz) is observed due to the trans-diaxial orientation of H-1 and H-2, while the α-anomer shows a smaller coupling constant (around 2–4 Hz) corresponding to an equatorial-axial arrangement. unina.it

The chemical shifts of ring protons are also sensitive to the orientation of neighboring hydroxyl groups. cdnsciencepub.com An axial hydroxyl group can cause a notable deshielding effect on an opposing axial proton. cdnsciencepub.com By using reference compounds like β-D-xylopyranose, the chemical shifts of protons in other pyranose structures can be predicted with a useful degree of accuracy. cdnsciencepub.comacs.org Furthermore, the orientation of hydroxyl groups can be studied by observing their protons in dry organic solvents like DMSO-d₆, where exchange with water is minimized. unimo.it

Table 1: Representative ¹H NMR Data for Anomeric Proton of Xylopyranosides

Compound Anomeric Configuration Coupling Constant (J₁,₂) Reference
N-[2-(2′,3′,4′-tri-O-acetyl-d-xylopyranosyloxy)ethyl]ammonium bromides α 2.8–3.3 Hz mdpi.com
β-D-Xylose β ~7-9 Hz unina.it
α-D-Xylose α ~2-4 Hz unina.it

Infrared (IR) Spectroscopy for Vibrational Modes and Intramolecular Hydrogen Bonding Networks

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the molecule and the intricate network of intramolecular hydrogen bonds. researchgate.net The IR spectrum of xylose shows characteristic bands corresponding to different functional groups and their vibrations. pk.edu.pl For L-xylose, detailed vibrational analysis has been performed using both experimental (FTIR and FT-Raman) and theoretical (DFT) methods. researchgate.networldscientific.com

Key IR absorption bands for xylans (polymers of xylose) include a strong band around 3400 cm⁻¹ for O-H stretching, a band at 2900 cm⁻¹ for C-H stretching, and a sharp band around 1045 cm⁻¹ attributed to C-O-C stretching. researchgate.netscirp.org The region between 1200 cm⁻¹ and 950 cm⁻¹ is characteristic of C-O stretching. researchgate.net The intramolecular hydrogen-bonding network plays a pivotal role in the conformational behavior of free monosaccharides, and IR spectroscopy is a key technique for studying these interactions. researchgate.net For example, gas-phase studies have identified conformers of α-D-xylopyranose that are stabilized by cooperative hydrogen bond networks. researchgate.net

Table 2: Characteristic IR Bands for Xylose

Wavenumber (cm⁻¹) Assignment Reference
~3400 O-H stretching scirp.org
~2900 C-H stretching scirp.org
1049, 1072/1079 ν(CO), ν(CC), β(COH) pk.edu.pl
972 β(CCH) pk.edu.pl

Table 3: List of Chemical Compounds

Compound Name
This compound
L-Xylose
D-Xylose
Beta-L-Xylopyranose
Beta-D-Xylopyranose
Alpha-D-Xylopyranose
Dimethyl sulfoxide (DMSO)

X-ray Diffraction and Crystallographic Studies for Solid-State Conformations

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides detailed information on bond lengths, bond angles, and torsion angles, which are essential for defining the conformation of molecules like this compound in the solid state. researchgate.net

In the crystalline state, this compound has been observed to adopt a ⁴C₁ chair conformation. researchgate.netuni-muenchen.de This conformation is characterized by the Cremer-Pople puckering parameters. researchgate.net For instance, the crystal structure of a derivative, methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-methoxyamino-α-d-glucopyranoside, which shares the pyranose ring, shows a nearly perfect ⁴C₁ chair. researchgate.net The solid-state structure of a complex containing α-4C1-d-xylopyranose also confirmed this tautomeric form. uni-muenchen.de

Hydrogen bonding is a dominant feature in carbohydrate crystals, with hydroxyl groups acting as both donors and acceptors. researchgate.net These interactions often form extensive networks, sometimes involving water molecules in hydrated crystals, which further stabilize the crystal lattice. researchgate.net The crystal structure of α-L-arabinofuranosidase from Thermotoga maritima in complex with xylose has been determined at high resolution, providing insights into the substrate binding pocket. rcsb.org Similarly, the crystal structure of a xylanase from Streptomyces olivaceoviridis complexed with an arabinofuranosyl-xylobiose has shed light on how these enzymes recognize decorated xylans. pdbj.org

Crystallographic Data for Xylose-Containing Complexes
ComplexPDB IDResolution (Å)Space GroupKey Finding
α-L-arabinofuranosidase from Thermotoga maritima with xylose3UG52.30Not specifiedRevealed a narrow and more hydrophobic substrate binding pocket compared to other enzymes. rcsb.orgebi.ac.uk
Xylanase from Streptomyces olivaceoviridis E-86 with 2(2)-alpha-L-arabinofuranosyl-xylobiose1V6UNot specifiedNot specifiedDemonstrated conserved accommodation of side chains in decorated xylans in GH10 xylanases. pdbj.org
Foldamer capsule with α-4C1-d-xylopyranoseNot applicableNot specifiedP-1Confirmed the α-4C1-pyranose tautomeric form of the bound sugar. uni-muenchen.de

Computational Studies on Conformation and Reactivity

While X-ray crystallography provides a static picture of the solid-state conformation, computational methods offer dynamic insights into the behavior of this compound in different environments.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been extensively applied to study the conformational preferences and energy landscapes of xylopyranose. nih.govchemrxiv.orgarxiv.orgresearchgate.netchemrxiv.orgresearchgate.net

DFT calculations, often using functionals like M06-2X and basis sets such as 6-311++G(d,p), have been employed to optimize the geometries of various conformers and calculate their relative energies. nih.govchemrxiv.orgarxiv.orgacs.orgrsc.org These studies have identified numerous stable conformers for both α- and β-anomers of D-xylopyranose, with 44 and 59 conformers found for each, respectively. researchgate.net The energy differences between these conformers are often small, leading to a complex potential energy surface. researchgate.net

Researchers have used DFT to analyze the thermochemical properties of xylopyranose at various temperatures, which is particularly relevant for understanding its behavior during processes like pyrolysis. researchgate.net The Boltzmann population distribution of conformers can be determined across a range of temperatures, providing insights into which structures are most prevalent under specific conditions. researchgate.net For example, the standard enthalpy of formation for β-D-xylopyranose has been calculated to be -218.2 kcal mol⁻¹. chemrxiv.orgrsc.org

DFT Functionals and Basis Sets Used in Xylopyranose Studies
Study FocusDFT FunctionalBasis SetKey Findings
Thermal DegradationM06-2X6-311++G(d,p)Investigated potential energy surfaces and reaction pathways of β-d-xylopyranose pyrolysis. nih.govchemrxiv.orgarxiv.orgacs.orgnih.gov
Conformational AnalysisrevDSD-PBEP86-D3(BJ)Not specifiedIdentified 44 and 59 conformers for α- and β-anomers of D-xylopyranose, respectively. researchgate.net
Functionalized Xylopyranose PyrolysisM06-2X6-311++G(d,p)Analyzed the thermochemical kinetic influence of functional groups on the pyrolytic mechanism. chemrxiv.orgrsc.org
Xylobiose ConformationNot specifiedNot specifiedModeled xylan (B1165943) conformations and compared the energy surfaces of xylobiose and cellobiose. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com This technique is invaluable for studying the conformational flexibility of this compound and the influence of the surrounding solvent. nih.govresearchgate.netchemrxiv.orgacs.orgnih.govresearchgate.net

The flexibility of the pyranose ring and the rotation of its hydroxyl groups can be monitored over time in MD simulations. nih.gov This provides a detailed picture of the conformational landscape accessible to the molecule in solution. researchgate.net Simulations have also been used to study the binding of xylopyranose to proteins, such as the E. coli xylose permease, revealing the free-energy landscape along the binding path. nih.gov

Quantum chemistry calculations, including both DFT and higher-level ab initio methods, are crucial for understanding the chemical reactions that xylopyranose undergoes, particularly its degradation pathways. nih.govchemrxiv.orgarxiv.orgchemrxiv.orgacs.orgresearchgate.netdigitellinc.com These methods allow for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.govchemrxiv.orgacs.org

The thermal decomposition of xylopyranose has been a major focus of such studies, as it serves as a model compound for hemicellulose pyrolysis. nih.govchemrxiv.orgarxiv.orgacs.orgnih.govdigitellinc.com Calculations have elucidated several initial degradation pathways, including ring-opening, ring-contraction, and dehydration reactions. chemrxiv.orgacs.org The ring-opening reaction, which leads to the formation of the acyclic form of xylose, is generally found to have the lowest activation energy and is therefore the predominant initial step in thermal decomposition. acs.orgrsc.orgnih.gov

By calculating the potential energy surfaces, researchers can map out the entire reaction pathway, from reactants to products, through various intermediates and transition states. nih.govchemrxiv.orgarxiv.orgacs.orgdigitellinc.com For example, the activation enthalpies for the ring-opening of β-D-xylopyranose have been calculated to be in the range of 43.8–47.5 kcal mol⁻¹. chemrxiv.orgrsc.org These computational insights are vital for developing kinetic models that can predict the product distribution from xylopyranose degradation under different conditions. nih.govarxiv.orgacs.orgdigitellinc.com

Calculated Activation Enthalpies for Initial Degradation Pathways of β-D-Xylopyranose
Reaction PathwayCalculated Activation Enthalpy (kcal mol⁻¹)Computational Method
Ring-Opening43.8–47.5M06-2X/6-311++G(d,p), G4, CBS-QB3 chemrxiv.orgrsc.org
Ring-Contraction61.0–81.1M06-2X/6-311++G(d,p), G4, CBS-QB3 chemrxiv.orgrsc.org
Elimination (Dehydration)61.0–81.1M06-2X/6-311++G(d,p), G4, CBS-QB3 chemrxiv.orgrsc.org
Ring-Opening (Single Proton Transfer)43.5–45.5High-level electronic structure calculations nih.gov
Ring-Opening (Double Proton Transfer)44.9Quantum chemistry methods nih.gov

Synthesis Strategies and Methodological Advancements for Alpha L Xylopyranose and Its Derivatives

Stereoselective Glycosylation Methodologies for Xylopyranosides

The stereoselective synthesis of xylopyranosides, especially the formation of the α-glycosidic linkage, requires precise control over the reaction conditions. Key factors influencing the stereochemical outcome include the nature of the glycosyl donor and acceptor, the protecting groups, the leaving group at the anomeric center, and the choice of catalyst.

Control of Anomeric Configuration (e.g., 1,2-cis Glycoside Synthesis)

The synthesis of 1,2-cis-glycosides, such as α-L-xylopyranosides, is a formidable task in carbohydrate chemistry. rsc.orgresearchgate.net Unlike 1,2-trans glycosides, where neighboring group participation from a C-2 acyl protecting group can be exploited to direct the stereochemical outcome, the synthesis of 1,2-cis linkages often results in a mixture of anomers. beilstein-journals.org The challenge lies in controlling the approach of the glycosyl acceptor to the anomeric center of the oxocarbenium ion intermediate.

Several strategies have been developed to achieve high stereoselectivity in 1,2-cis-xylosylation. One approach involves the use of conformationally restricted donors. For instance, employing a thioglycoside donor with a xylylene protecting group that locks the furanose ring into a specific conformation has been shown to favor the formation of α-xylofuranosides. nih.govacs.org Computational studies suggest that this conformational constraint on the electrophilic intermediate is key to the observed high selectivity. acs.org

Another strategy focuses on SN2-type glycosylation reactions. By using a glycosyl donor with a good leaving group and a strong nucleophile (alkoxide) in a polar aprotic solvent, stereoinversion at the anomeric center can be achieved. nih.govacs.org This approach can reduce the reliance on protecting groups for stereocontrol. nih.gov

Impact of Protecting Groups and Leaving Groups on Stereoselectivity

The choice of protecting groups on the glycosyl donor has a profound impact on the reactivity and stereoselectivity of glycosylation reactions. universiteitleiden.nlwiley-vch.de Electron-withdrawing protecting groups, such as acyl groups (e.g., benzoyl), deactivate the glycosyl donor by destabilizing the formation of a positive charge at the anomeric center. universiteitleiden.nlwiley-vch.de Conversely, electron-donating groups, like benzyl (B1604629) ethers, "arm" the donor, making it more reactive. The "armed-disarmed" concept leverages these differences in reactivity to perform sequential glycosylations. researchgate.net

The nature of the protecting group at the C-2 position is particularly crucial for stereocontrol. While participating groups like acetate (B1210297) or benzoate (B1203000) at C-2 are effective for synthesizing 1,2-trans glycosides, their absence or the presence of non-participating groups (e.g., benzyl ethers) is a prerequisite for 1,2-cis glycosylation. beilstein-journals.org Remote participation from protecting groups at other positions, such as a benzoyl group at O-3, can also influence the stereochemical outcome of fucosylation, a principle that can be extended to xylosylation. researchgate.net The size of the protecting group can also play a role; for instance, a bulky trityl ether at C-6 can sterically shield the β-face, favoring α-glycosylation. universiteitleiden.nl

The leaving group at the anomeric center is another critical factor that influences the reaction mechanism and, consequently, the stereoselectivity. libretexts.org Good leaving groups, which are typically weak bases, facilitate the SN1 pathway by promoting the formation of the oxocarbenium ion. libretexts.org In the context of SN2-type glycosylations, a highly effective leaving group is essential for achieving stereoinversion. nih.govacs.org The versatility of thioglycosides as donors is noteworthy, as they can be used directly or converted into other donors like glycosyl bromides, offering flexibility in modulating reactivity. nih.gov The bulkiness of the anomeric thio group itself can also affect the donor's reactivity. knu.edu.af

Factor Influence on Stereoselectivity Examples References
Protecting Groups Electron-withdrawing groups (e.g., acyl) deactivate the donor; electron-donating groups (e.g., benzyl) activate it. Participating groups at C-2 direct 1,2-trans formation. Remote participation and steric bulk can influence selectivity.Acetyl, Benzoyl, Benzyl, Trityl beilstein-journals.orguniversiteitleiden.nlwiley-vch.deresearchgate.netuniversiteitleiden.nl
Leaving Groups Good leaving groups favor SN1-type reactions. In SN2 reactions, a good leaving group is crucial for stereoinversion. The nature and bulk of the leaving group affect reactivity.Trichloroacetimidate (B1259523), Thioether, Bromide, Sulfonate nih.govacs.orglibretexts.orgnih.govknu.edu.af

Catalyst-Mediated Glycosylation Approaches

A variety of catalysts are employed to promote glycosylation reactions, and the choice of catalyst can significantly influence the stereochemical outcome. Lewis acids like boron trifluoride etherate (BF3·Et2O) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate glycosyl donors. nih.govresearchgate.net For example, BF3·Et2O has been used to catalyze the stereoselective glycosylation of allyl α- or β-D-xylopyranosides with a benzoylated arabinofuranose donor. nih.gov The use of TMSOTf as an activator for a donor with an 'acetoxy methoxy' leaving group has shown selectivity in forming xylofuranosyloxymethyl nucleosides. researchgate.net

More recently, cooperative catalysis has emerged as a powerful strategy. For instance, a singly protonated phenanthrolinium salt has been shown to be an effective cooperative catalyst for the coupling of α-glycosyl trichloroacetimidate donors with various alcohols and amines, proceeding through an SN2-like mechanism to yield β-selective products. nih.gov Macrocyclic bis-thioureas have also been developed as catalysts that promote β-selective glycosylations, mimicking the cooperative mechanisms of glycosyltransferase enzymes. nih.gov These catalysts have been effective for a range of carbohydrate donors, including those derived from xylose. nih.gov

Gold-catalyzed glycosylations represent another advanced approach. A gold(I) complex has been utilized in a strategy for SN2-type furanosylation, leading to the challenging 1,2-cis-furanosidic linkages with high stereoinversion. chinesechemsoc.org

Catalyst Type Example Catalyst Application in Xyloside Synthesis References
Lewis Acids Boron trifluoride etherate (BF3·Et2O)Stereoselective glycosylation of allyl xylopyranosides. nih.gov
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Selective synthesis of xylofuranosyloxymethyl nucleosides. researchgate.net
Cooperative Catalysts Singly protonated phenanthrolinium saltβ-selective glycosylation with trichloroacetimidate donors. nih.gov
Macrocyclic bis-thioureasβ-selective glycosylations with various donors, including xylose-derived ones. nih.gov
Metal Catalysts Gold(I) complexesSN2-type furanosylation for 1,2-cis-furanosides. chinesechemsoc.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This integrated approach is particularly valuable for the synthesis of complex carbohydrates and nucleotide sugars.

Enzyme-Catalyzed Formation of Nucleotide Sugars (e.g., UDP-α-D-Xylose)

Uridine diphosphate-α-D-xylose (UDP-α-D-xylose) is a crucial nucleotide sugar that serves as a glycosyl donor in the biosynthesis of various polysaccharides. frontiersin.org Chemoenzymatic methods provide an efficient route to its synthesis, overcoming the challenges of purely chemical or biological approaches.

A facile, three-step chemoenzymatic procedure has been developed for the synthesis of UDP-α-D-xylose. frontiersin.orgresearchgate.netnih.gov This method starts with the chemical synthesis of D-xylose-1-phosphate from its β-glycosylsulfonylhydrazide. frontiersin.orgresearchgate.net The resulting sugar-1-phosphate is then used as a substrate for a recombinant UDP-sugar pyrophosphorylase, which selectively catalyzes the formation of the biologically active UDP-α-D-xylose. frontiersin.orgresearchgate.net This approach avoids the need for complex protection-deprotection strategies and advanced purification techniques, making it scalable. frontiersin.orgresearchgate.netnih.gov

Another promising strategy involves a salvage pathway that uses a substrate-promiscuous galactokinase to phosphorylate xylose at the anomeric position, followed by conjugation with UTP catalyzed by a versatile glucose-1-phosphate uridyltransferase to directly yield UDP-D-xylose. acs.org This two-step enzymatic cascade is more efficient and cost-effective than the traditional de novo biosynthetic route. acs.org Engineering a bifunctional chimera of these two enzymes has further enhanced the production of UDP-D-xylose. acs.org

Integration of Chemical and Enzymatic Steps for Glycan Construction

The integration of chemical and enzymatic methods offers powerful pathways for the construction of complex glycans. researchgate.net For example, an efficient two-step chemoenzymatic sequence has been developed for the preparation of triazole-linked xylosides and xylobiosides from biomass-derived xylans. researchgate.net This process begins with the enzyme-catalyzed synthesis of propargyl xyloside and xylobioside, which can then be chemically modified via click chemistry. researchgate.net

Advanced Synthetic Routes for Modified Xylopyranose Structures

The synthesis of modified xylopyranose structures is a field of significant interest, driven by the desire to create novel biomolecules, materials, and therapeutic agents. Advanced synthetic strategies have been developed to introduce a wide array of modifications, from altering the aglycone portion to regioselectively functionalizing the pyranose ring and incorporating it into complex oligosaccharides. These methodologies provide chemists with the tools to fine-tune the structure and properties of xylopyranose-containing compounds for specific applications.

Synthesis of Xylopyranoside Analogues with Varied Aglycones

A variety of aglycones, including aromatic, aliphatic, and charged moieties, have been successfully attached to the anomeric carbon of xylose. For instance, xylosides with hydrophobic aglycones are known to initiate the biosynthesis of glycosaminoglycan (GAG) chains and can act as substrates for β-1,4-galactosyltransferase 7 (β4GalT7), an enzyme involved in proteoglycan synthesis. researchgate.netrsc.org Research has shown that xylosides bearing aromatic aglycones, such as a naphthyl group, are efficient acceptors for β4GalT7. rsc.org The anomeric oxygen can also be replaced with sulfur to create thioxylosides without losing biological activity. rsc.org

Synthetic strategies often involve the glycosidation of an aglycone alcohol with an activated xylose donor, such as a xylose tetraacetate, in the presence of a Lewis acid promoter. researchgate.net For example, a series of xylopyranosides with N-(O-xylopyranosyl)-hydroxypropylamide moieties and varying acyl groups has been synthesized to study the effect of aliphatic and aromatic groups on enzyme activity. researchgate.net Another approach involves the synthesis of xylopyranosides with quaternary ammonium (B1175870) salt aglycones, which have been investigated for their antimicrobial properties. mdpi.com These "glucocationic" surfactants feature a long-chain aglycone containing a nitrogen atom linked to the anomeric carbon via an oxyethyl linker. mdpi.combeilstein-journals.org

The table below summarizes examples of synthesized xylopyranoside analogues with different aglycones and their synthetic approaches.

Aglycone TypeSpecific ExampleSynthetic ApproachReference
Aromatic2-Naphthyl β-D-xylopyranosideGlycosylation using a protected xylose donor with a naphthyl-containing acceptor. rsc.org
Aromaticp-Nitrophenyl-β-D-xylopyranosideUsed as a substrate to study proteoglycan and glycosaminoglycan synthesis. mdpi.com mdpi.comnih.gov
Aliphatic AmideN-(O-xylopyranosyl)-hydroxypropylamide derivativesGlycosidation of xylose tetracetate with 3-hydroxypropionitrile, followed by hydrogenation and acylation. researchgate.net researchgate.net
Quaternary Ammonium Salt(2-Bromoethyl)-d-xylopyranoside derivativesReaction of peracetylated 2-bromoethyl-d-xylopyranoside with various tertiary amines. mdpi.com
Sulfur-linked2-Naphthyl β-D-thioxylosideReplacement of the anomeric oxygen with a sulfur atom. rsc.org

Regioselective Protection Strategies for Directed Synthesis

The three hydroxyl groups on the xylopyranose ring (at C-2, C-3, and C-4) exhibit similar reactivity, making the selective modification of a single position a significant chemical challenge. Regioselective protection strategies are therefore essential for the directed synthesis of complex xylopyranose derivatives and oligosaccharides. These methods involve the temporary masking of one or more hydroxyl groups to allow for chemical transformation at a specific, unprotected site.

Enzymatic and chemical methods have been developed to achieve high regioselectivity. Lipases, for instance, can catalyze the regioselective acetylation of xylopyranosides. The regioselectivity of lipase (B570770) PS-catalyzed acetylation of alkyl β-D-xylopyranosides can be influenced by the structure of the aglycone and the choice of solvent. researchgate.net For methyl β-D-xylopyranoside in acetonitrile, acetylation occurs exclusively to give the 3,4-diacetate. researchgate.net In contrast, for octyl β-D-xylopyranoside, the reaction yields a mixture of 2,4- and 3,4-diacetates, with the ratio depending on the solvent. researchgate.net

Chemical methods often employ catalysts to direct acylation. Borinic acid-catalyzed acylation has emerged as a powerful tool for the regioselective functionalization of polyols, including carbohydrate derivatives. organic-chemistry.org This method utilizes reversible covalent interactions with the catalyst to differentiate between secondary hydroxyl groups, enabling selective acylation. organic-chemistry.org Another efficient chemical strategy involves a two-step successive protection of the 4- and 2-hydroxyl groups of xylose, which facilitates the rapid preparation of various xylose building blocks for the synthesis of 3-substituted xyloside structures, such as arabino-α-1,3-xylosides. researchgate.net

The following table details various regioselective protection strategies for xylopyranose.

MethodReagent/CatalystPosition(s) Protected/AcylatedKey FeaturesReference
Enzymatic AcetylationLipase PS3,4-diacetate (methyl xylopyranoside); 2,4- and 3,4-diacetate mixture (octyl xylopyranoside)Regioselectivity is dependent on aglycone structure and solvent. researchgate.net researchgate.net
Enzymatic AcylationLipase from Pseudomonas cepaciaPrimary hydroxyl group (C-5)Uses oxime esters as acyl donors in dry pyridine. psu.edu psu.edu
Catalytic AcylationDiarylborinic acidSecondary OH groups of cis-1,2-diol motifsAvoids toxic organotin reagents and allows for selective acylation with acid chlorides and chloroformates. organic-chemistry.org organic-chemistry.org
Chemical ProtectionTwo-step successive protection4-OH and 2-OHEnables efficient synthesis of 3-substituted xyloside building blocks. researchgate.net researchgate.net

Oligosaccharide Assembly Incorporating Xylopyranose Units

Xylopyranose is a fundamental component of many biologically important polysaccharides and glycoproteins, including xylan (B1165943), xyloglucan (B1166014), and certain N-glycans. nih.govrsc.org The synthesis of oligosaccharides containing xylopyranose units is crucial for studying the structure and function of these complex carbohydrates, developing tools for glycobiology research, and creating novel biomaterials.

Multiple strategies have been employed for the assembly of xylose-containing oligosaccharides, ranging from traditional chemical synthesis to chemo-enzymatic methods and automated glycan assembly (AGA).

Chemical Synthesis: This approach involves the stepwise coupling of protected monosaccharide building blocks. For example, four structural elements of xylose-containing N-glycoproteins, including β-D-Xylp-(1→2)-β-D-Manp-OMe, have been synthesized. nih.gov The process involved the condensation of a protected mannopyranoside with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide, followed by a series of protection and deprotection steps to build up the oligosaccharide chain. nih.gov

Chemo-enzymatic Synthesis: This strategy combines chemical synthesis of building blocks with enzymatic ligation. It has been used to prepare xylan oligosaccharides up to dodecasaccharides. nih.govmpg.de In this method, oligosaccharide donors, activated as α-glycosyl fluorides, are coupled with acceptor oligosaccharides using glycosynthases, which are engineered glycosidases. nih.govmpg.de

Automated Glycan Assembly (AGA): AGA has become a powerful technique for the rapid and efficient synthesis of complex oligosaccharides on a solid support. rsc.org This method has been successfully applied to the synthesis of various xyloglucan fragments, such as XXGG- and XXXG-type oligosaccharides. rsc.org The assembly utilizes the iterative addition of monosaccharide or disaccharide building blocks to a resin, allowing for the controlled construction of the target oligosaccharide. rsc.orgmpg.de

The table below provides an overview of different approaches to assembling oligosaccharides containing xylopyranose units.

Assembly StrategyTarget OligosaccharideKey Building Blocks/EnzymesLinkage TypeReference
Chemical Synthesisβ-D-Xylp-(1→2)-[α-D-Manp-(1→6)]-β-D-Manp-OMe2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide; protected mannopyranosidesβ(1→2) nih.gov
Chemo-enzymatic SynthesisXylan dodecasaccharidesOligoxyloside fluorides (donors); Oligoxyloside acceptors; Glycosynthase XynAE265Gβ(1→4) mpg.de
Automated Glycan Assembly (AGA)Xyloglucan fragments (e.g., XXGG-type)Monosaccharide and disaccharide building blocks (e.g., xylose-glucose)β(1→4) glucose backbone with α(1→6) xylose branches rsc.orgmpg.de
Convergent Synthesisβ(1→3)-glucans with xylose branchesPre-assembled oligosaccharide blocksβ(1→3) and β(1→6) beilstein-journals.org

Enzymatic Transformations and Metabolic Pathways Involving Alpha L Xylopyranose

Enzymology of Xylan (B1165943) Degradation and Xylopyranose Release

The complete degradation of the complex xylan polysaccharide requires the coordinated action of several enzymes that target both the main chain and its various side branches. This enzymatic consortium ensures the efficient release of simple sugars from the biomass.

Endo-1,4-β-Xylanases (EC 3.2.1.8) and β-D-Xylosidases (EC 3.2.1.37) in Biomass Deconstruction

The primary enzymes responsible for breaking down the xylan backbone are endo-1,4-β-xylanases and β-D-xylosidases. mdpi.com Endo-1,4-β-xylanases randomly cleave the internal β-1,4-glycosidic bonds of the xylan backbone, which results in the production of shorter xylo-oligosaccharides (XOS). mdpi.comfrontiersin.org These enzymes are crucial for reducing the viscosity of the xylan polymer and creating more ends for other enzymes to act upon.

Following the initial breakdown by endo-1,4-β-xylanases, β-D-xylosidases come into play. These enzymes are exoglycosidases that hydrolyze the xylo-oligosaccharides from their non-reducing ends, releasing individual D-xylose units. mdpi.comfrontiersin.orgunesp.br The action of β-D-xylosidases is vital as it alleviates the product inhibition that xylo-oligosaccharides can exert on endo-1,4-β-xylanases, thereby enabling a more efficient and complete degradation of the xylan substrate. frontiersin.org The released xylose is a valuable product that can be further converted into various industrially significant compounds like xylitol (B92547), ethanol, and lactate. frontiersin.org

α-L-Arabinofuranosidases (EC 3.2.1.55) and α-Glucuronidases (EC 3.2.1.139) for Side Chain Hydrolysis

Xylan is often decorated with various side chains, which can hinder the action of the main-chain-degrading enzymes. researchgate.net α-L-arabinofuranosidases and α-glucuronidases are key debranching enzymes that remove these substituents.

α-L-arabinofuranosidases are responsible for cleaving the α-L-arabinofuranosyl substituents linked to the xylan backbone. mdpi.comnih.gov These enzymes can hydrolyze α-1,2, α-1,3, and α-1,5 linkages, effectively removing arabinose side chains and providing other xylanolytic enzymes better access to the xylan backbone. researchgate.net This debranching action is crucial for the efficient hydrolysis of complex arabinoxylans found in many plant cell walls. researchgate.net

α-Glucuronidases, on the other hand, specifically target and release the α-D-glucuronic acid or its methylated form (4-O-methyl-D-glucuronic acid) from the xylan backbone. researchgate.net These side chains can sterically hinder the action of xylanases, and their removal by α-glucuronidases is essential for the complete degradation of glucuronoxylans, which are common in hardwoods. mdpi.com

Accessory Enzymes and Synergistic Actions in Complex Polysaccharide Hydrolysis

The efficient breakdown of complex polysaccharides like xylan is rarely achieved by a single enzyme but rather through the synergistic action of a variety of enzymes. mdpi.comcapes.gov.br This enzymatic cooperation is a phenomenon where the combined effect of multiple enzymes is greater than the sum of their individual activities. mdpi.com

Accessory enzymes, including acetyl xylan esterases and ferulic acid esterases, play a supportive but critical role. unesp.br Acetyl xylan esterases remove acetyl groups from the xylan backbone, while ferulic acid esterases cleave the ester bonds linking ferulic acid to arabinose side chains. The removal of these side groups by accessory enzymes further exposes the xylan backbone, enhancing the efficiency of the main-chain-degrading enzymes. nih.gov

The synergy between different classes of enzymes is essential for overcoming the structural complexity and recalcitrance of plant biomass. researchgate.netjmb.or.kr For instance, the pretreatment of arabinoxylan with α-L-arabinofuranosidases significantly increases the subsequent production of xylo-oligosaccharides by endoxylanases. mdpi.com Similarly, the combined action of endoxylanases, β-xylosidases, and debranching enzymes leads to a much higher yield of fermentable sugars than would be achieved by the enzymes acting alone. mdpi.comnih.gov

Enzyme Kinetics and Substrate Specificity Studies

Understanding the kinetic properties and substrate preferences of xylanolytic enzymes is fundamental for optimizing their use in various biotechnological applications.

Determination of Kinetic Parameters (K_m, V_max, k_cat)

The kinetic parameters—Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and turnover number (k_cat)—are crucial for characterizing enzyme performance. jbiochemtech.com K_m reflects the enzyme's affinity for its substrate, with a lower K_m indicating higher affinity. researchgate.net V_max represents the maximum rate of the reaction at saturating substrate concentrations, and k_cat, the turnover number, indicates the number of substrate molecules converted to product per enzyme molecule per unit of time. jbiochemtech.comresearchgate.net The catalytic efficiency of an enzyme is often expressed as the k_cat/K_m ratio. jbiochemtech.com

Studies on various xylanolytic enzymes have revealed a wide range of kinetic parameters, reflecting their diverse origins and specific roles. For example, a β-xylosidase from Aspergillus niger B03 was found to have a K_m of 0.35 mM and a V_max of 3.03 µmol/min/mL when using p-nitrophenyl-β-D-xylopyranoside as a substrate. cabidigitallibrary.org In another study, a recombinant β-xylosidase/α-L-arabinofuranosidase from Limosilactobacillus fermentum showed higher turnover and catalytic efficiency towards longer xylo-oligosaccharides, indicating a preference for more polymerized substrates. frontiersin.org

Table 1: Kinetic Parameters of Selected Xylanolytic Enzymes

EnzymeSource OrganismSubstrateK_m (mM)V_max (μmol/min/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
β-XylosidaseAspergillus niger B03p-nitrophenyl-β-D-xylopyranoside0.353.03 (μmol/min/mL)-- cabidigitallibrary.org
β-XylosidaseSelenomonas ruminantiump-nitrophenyl-β-D-xylopyranoside0.450.200.821.82 unesp.br
Endo-1,4-β-XylanaseBacillus subtilis BS05Birchwood Xylan1.15 (mg/mL)117.64850739.13 (s⁻¹mg⁻¹mL) nih.govresearchgate.net
β-Xylosidase/α-L-ArabinofuranosidaseLimosilactobacillus fermentum SK152Xylotetraose84.2-352641.9 frontiersin.org

Note: The units for V_max and K_m may vary between studies, impacting direct comparisons. The table presents the data as reported in the sources.

Structural Determinants of Enzyme-Substrate Recognition

The substrate specificity of xylanolytic enzymes is determined by the three-dimensional structure of their active sites. tandfonline.comnih.gov Significant progress in understanding these structure-function relationships has been made through crystallographic studies of enzymes in complex with their substrates. tandfonline.com

For instance, in the glycoside hydrolase family 39 (GH39), specific amino acid residues within the active site have been identified as critical for substrate affinity and catalytic performance. frontiersin.org The architecture of the active site cleft, including the positioning of catalytic residues and the presence of specific subsites, dictates how the enzyme binds to the xylan chain and its various decorations. tandfonline.com For example, the active site of some xylanases is a cleft or groove that can accommodate the linear xylan backbone, while the active sites of debranching enzymes are often pocket-shaped to bind the terminal side-chain sugars. acs.orgacs.org

Comparative structural analyses have revealed that even within the same enzyme family, subtle differences in the active site can lead to significant variations in substrate specificity. tandfonline.com For example, the ability of certain endoxylanases to bypass or accommodate side-chain substitutions is a key determinant of their effectiveness on different types of xylan. researchgate.net Understanding these structural determinants is crucial for the rational design and engineering of enzymes with improved properties for specific industrial applications. frontiersin.org

Anomer Specificity and Anomerization Rates in Enzymatic Processes

In aqueous solutions, D-xylose exists as an equilibrium mixture of its anomers: primarily α-D-xylopyranose and β-D-xylopyranose, with the β-anomer being predominant (approximately 66%). nih.govresearchgate.net However, the enzymatic degradation of xylan polymers almost exclusively releases β-xylopyranose monomers. nih.gov This presents a potential bottleneck for microbial xylose metabolism, as many key enzymes in the assimilation pathways exhibit a preference for the α-anomer. nih.govresearchgate.net

To overcome this limitation, the expression of a mutarotase (B13386317) enzyme, specifically a xylose epimerase (aldose-1-epimerase; EC 5.1.3.3), can be beneficial. nih.gov This enzyme catalyzes the rapid interconversion between the α and β anomers, thereby increasing the supply of the preferred α-xylopyranose for the metabolic machinery. nih.govresearchgate.net Studies in recombinant Saccharomyces cerevisiae have demonstrated that expressing a xylose epimerase leads to faster xylose consumption and higher biomass formation, confirming that anomerization can indeed be a rate-controlling step in xylose assimilation. nih.govresearchgate.netnih.gov

Several key enzymes involved in the initial steps of xylose metabolism show a distinct preference for the α-anomer of xylopyranose. nih.gov

Xylose Isomerase (XI): This enzyme, common in bacterial xylose metabolism, directly converts xylose to xylulose. Structural and kinetic studies have indicated a preference for α-D-xylopyranose. nih.govnih.gov The active site of XI from Arthrobacter has steric constraints that favor the binding of the α-pyranose form and prevent the β-pyranose from binding in a productive manner. nih.gov The benefit of co-expressing a xylose epimerase is particularly evident in strains using an XI-based pathway, where the increased availability of the α-anomer directly enhances the performance of the xylose isomerase. nih.govresearchgate.net

Xylose Reductase (XR): This enzyme, the first in the oxidoreductase pathway found in yeasts and fungi, reduces xylose to xylitol. Many xylose reductases also reportedly prefer the α-xylopyranose anomer. nih.gov

However, this anomer preference is not universal and can be enzyme-dependent. For instance, a study using xylose reductase from Spathaspora passalidarum found that its expression in S. cerevisiae did not benefit from the co-expression of a xylose epimerase. nih.govresearchgate.net This suggests that this particular XR does not have a significant anomer preference, or at least that anomerization is not the rate-limiting step in that specific metabolic context. nih.govresearchgate.net The impact of expressing a xylose epimerase can therefore vary depending on the specific xylose isomerase or reductase used in the engineered metabolic pathway. nih.govnih.gov

EnzymeCommon PathwayAnomer PreferenceImpact of Xylose Epimerase Co-expression
Xylose Isomerase (XI) Isomerase Pathway (Bacteria)Prefers α-xylopyranose nih.govnih.govIncreased xylose consumption and biomass nih.govresearchgate.net
Xylose Reductase (XR) Oxidoreductase Pathway (Yeast/Fungi)Often prefers α-xylopyranose nih.govVaries; can improve assimilation but is enzyme-dependent nih.govresearchgate.net

Impact of Xylose Anomerization on Enzyme Assimilation

Microbial Xylose Utilization Pathways and Enzyme Systems

Microorganisms have evolved several distinct metabolic routes to catabolize D-xylose. The initial steps of these pathways converge on the production of D-xylulose-5-phosphate, which then enters the central pentose (B10789219) phosphate (B84403) pathway (PPP). nrel.gov The three primary pathways for xylose metabolism are the xylose isomerase pathway, the oxidoreductase pathway, and the oxidative pathway. mdpi.comresearchgate.net

Xylose Isomerase (XI) Pathway: This pathway is predominantly found in prokaryotes, including bacteria like Escherichia coli and Bacillus species. encyclopedia.pubnih.gov It involves a single enzymatic step to convert D-xylose into D-xylulose, catalyzed by the enzyme xylose isomerase (XI) . mdpi.comencyclopedia.pub The resulting D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which enters the PPP. nrel.govnih.gov This direct conversion is an efficient route that has been widely engineered into yeast like Saccharomyces cerevisiae for biofuel production. nih.govplos.org

Oxidoreductase Pathway: This two-step pathway is common in eukaryotic microorganisms, such as yeasts and filamentous fungi. mdpi.comnih.gov

First, D-xylose is reduced to the intermediate polyol, xylitol, by xylose reductase (XR) . This reaction typically uses NADPH and/or NADH as a cofactor. nih.govoup.com

Next, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH) , a reaction that is generally dependent on NAD⁺. nih.govoup.com

Similar to the XI pathway, the D-xylulose produced is then phosphorylated by xylulokinase (XK) to enter the PPP. nih.gov A key challenge with this pathway, especially when engineered into organisms like S. cerevisiae, is the potential for redox imbalance due to the different cofactor preferences of XR (often NADPH) and XDH (NAD⁺). oup.com This can lead to the accumulation of xylitol as a byproduct. nih.gov

Oxidative Pathway: Also known as the non-phosphorylative pathway, this route is found in some bacteria and archaea. mdpi.com It involves the oxidation of D-xylose to D-xylonolactone, followed by hydrolysis to D-xylonic acid. The xylonic acid is then dehydrated and ultimately cleaved into smaller molecules like pyruvate (B1213749) and glycolaldehyde. This pathway includes variations known as the Weimberg and Dahms pathways. mdpi.comresearchgate.net

The assimilation of xylose in microorganisms is a tightly regulated process controlled at the genetic level. Efficient utilization depends not only on the presence of the core metabolic enzymes but also on transport systems and a complex network of regulatory proteins.

Genetic Basis: The enzymes for xylose metabolism are encoded by specific genes. In the oxidoreductase pathway, these are typically XYL1 (encoding xylose reductase) and XYL2 (encoding xylitol dehydrogenase). nih.govplos.org In the isomerase pathway, the key gene is xylA, which encodes xylose isomerase. frontiersin.org The subsequent phosphorylation is carried out by xylulokinase, encoded by XKS1 in S. cerevisiae or XYL3 in other yeasts. plos.org The ability of a microorganism to metabolize xylose can often be predicted by the presence of these genes in its genome, though the presence of a complete pathway does not always guarantee efficient xylose assimilation. oup.com

Regulation of Gene Expression:

Induction: The expression of genes involved in xylose metabolism is typically induced by the presence of xylose itself. mdpi.com In some bacteria, this induction is mediated by a regulatory protein, such as the XylR regulator in E. coli, which acts as a transcriptional activator in the presence of xylose. mdpi.comencyclopedia.pub

Carbon Catabolite Repression (CCR): In many microorganisms, the presence of a preferred carbon source, such as glucose, represses the genes required for the utilization of secondary sugars like xylose. mdpi.com This is a major hurdle in the co-fermentation of glucose and xylose from lignocellulosic biomass. In bacteria, this can be mediated by the cyclic AMP (cAMP) receptor protein (CRP) system. mdpi.comencyclopedia.pub When glucose is abundant, cAMP levels are low, preventing the activation of the xylose operon. mdpi.comencyclopedia.pub

Transport: The uptake of xylose into the cell is the first critical step and is mediated by sugar transporters. Bacteria often use active transport systems, while yeasts may use facilitated diffusion. researchgate.netencyclopedia.pub Since organisms like S. cerevisiae lack specific xylose transporters, they rely on endogenous hexose (B10828440) transporters which have a low affinity for xylose. nih.gov A key strategy in metabolic engineering has been to overexpress native or heterologous transporters to improve the rate of xylose uptake. plos.org

Biological and Biotechnological Significance of Alpha L Xylopyranose in Non Human Systems

Role in Plant Cell Wall Architecture and Biosynthesis

The intricate architecture of plant cell walls is heavily reliant on the precise arrangement and interaction of its polysaccharide components. Alpha-L-Xylopyranose, as the primary constituent of xylan (B1165943), is central to this architecture, influencing the structure and properties of the cell wall.

Xylan, a major hemicellulose in plant cell walls, is characterized by a linear backbone of β-1,4-linked D-xylopyranose residues. nih.govnih.govfrontiersin.org This backbone structure is a defining feature of xylans across various plant species, from hardwoods to grasses. diva-portal.org The complexity of xylan arises from the various substitutions that decorate this backbone. frontiersin.org

In grasses, for instance, arabinoxylans are a principal component of the cell walls. nih.gov These consist of a xylose backbone with arabinose residues attached. nih.gov The degree and nature of these substitutions can vary significantly between different plant species and even different tissues within the same plant, leading to a wide diversity in xylan structure. nih.gov

Plant TypePredominant Xylan TypeBackbone CompositionCommon Substituents
HardwoodsGlucuronoxylan (GX)β-1,4-linked D-xylopyranose4-O-methyl-α-D-glucuronic acid, Acetyl groups diva-portal.orgrsc.orggoogle.com
SoftwoodsArabinoglucuronoxylan (AGX)β-1,4-linked D-xylopyranoseα-(1→2) D-GlcA (methylated), α-(1→3) L-arabinofuranose oup.com
GrassesArabinoxylan (AX), Glucuronoarabinoxylan (GAX)β-1,4-linked D-xylopyranoseα-L-arabinofuranose, (4-O-methyl-)glucuronic acid, Acetyl groups nih.govnih.gov

Common substitutions include α-L-arabinofuranose, α-D-glucuronic acid, and its methylated form, 4-O-methyl-α-D-glucuronic acid. frontiersin.org In hardwoods, the primary hemicellulose is glucuronoxylan (GX), where the xylan backbone is substituted with α-1,2-linked glucuronic acid residues and a high degree of acetylation at the O-2 and/or O-3 positions. google.com In grasses, xylan is extensively modified with α-(1,2)– and α-(1,3)–linked arabinofuranose. nih.gov The specific pattern of these substitutions can create distinct domains within a single xylan molecule. For example, studies on Arabidopsis secondary cell walls have revealed that some xylan regions have acetate (B1210297) or glucuronic acid decorations on alternating xylose residues, while other areas show clustered glucuronic acid substitutions. frontiersin.org The presence and pattern of these substitutions are critical for the interaction of xylan with cellulose (B213188). oup.com

Xylan plays a crucial role in the structural integrity of the plant cell wall by forming cross-links with other major components, particularly lignin (B12514952) and cellulose. cam.ac.uk These cross-links contribute to the recalcitrance of lignocellulosic biomass, making it resistant to degradation. researchgate.net

In grasses, ferulic acid, a hydroxycinnamic acid, can be esterified to arabinose units on the xylan side chains. nih.govnih.gov This ferulic acid can then form covalent bonds with lignin or other xylan chains, creating a complex, interconnected network. nih.govnih.gov These ferulate-mediated cross-links are a key factor in the structural rigidity of grass cell walls and negatively impact the enzymatic hydrolysis of the polysaccharides into fermentable sugars. nih.govresearchgate.net The interaction between xylan and cellulose is also significant, with evidence suggesting that specific substitution patterns on xylan can facilitate its binding to the surface of cellulose microfibrils. oup.comcam.ac.uk

Glycosyl Substitutions and Their Influence on Xylan Structure

Microbial Metabolism and Bioconversion Processes

The abundance of xylan in plant biomass makes it a valuable feedstock for biotechnological processes. bibliotekanauki.pl Microorganisms capable of metabolizing xylose, the building block of xylan, are of great interest for the production of biofuels and other chemicals from renewable resources. ontosight.aimdpi.com

Lignocellulosic biomass, rich in cellulose and hemicellulose, is a promising sustainable source for the production of second-generation biofuels like bioethanol. mdpi.comresearchgate.net The conversion process typically involves the breakdown of these complex polysaccharides into simpler, fermentable sugars. mdpi.com Xylan, being a major component of hemicellulose, is a significant source of these sugars, primarily xylose. bibliotekanauki.pl

However, the efficient utilization of xylose for biofuel production presents a challenge, as many traditionally used microorganisms, such as certain yeasts, are not naturally efficient at fermenting pentose (B10789219) sugars. ethanolproducer.com Research has focused on developing and engineering microbes, including bacteria and yeasts, that can effectively metabolize xylose and convert it into ethanol. mdpi.comresearchgate.netbiofueljournal.com Besides ethanol, xylose can also be microbially converted to xylitol (B92547), a sugar alcohol with applications in the food and pharmaceutical industries. researchgate.net The enzymatic degradation of xylan requires a suite of enzymes, including endo-xylanases and β-xylosidases, to break down the backbone and accessory enzymes to remove side chains. researchgate.net

Beyond biofuels, xylopyranose derived from lignocellulosic biomass serves as a platform for the production of a wide array of value-added chemicals. doria.firsc.org The biorefinery concept aims to utilize all components of biomass to produce a spectrum of products, enhancing the economic viability of the process. rsc.org

Microbial fermentation of xylose can yield various organic acids, such as xylonic acid, which has potential applications in the chemical industry. mdpi.com For example, the bacterium Pseudomonas sacchari has shown a high capacity for producing xylonic acid from xylose. mdpi.com Furthermore, furfural, a key platform chemical, can be produced from xylose and serves as a precursor for a range of other chemicals and materials. rsc.org The development of efficient microbial strains and bioprocesses for the conversion of xylose into these chemicals is an active area of research, with metabolic engineering playing a crucial role in optimizing production pathways. mdpi.comresearchgate.net

Enzymatic Hydrolysis Strategies for Enhanced Sugar Recovery

The efficient liberation of xylose from complex lignocellulosic biomass is a critical step in its biotechnological utilization. Enzymatic hydrolysis offers a specific and environmentally benign alternative to harsh chemical methods for breaking down xylan, the primary hemicellulose polymer. nih.govdiva-portal.org This process relies on the coordinated action of a suite of specialized enzymes to deconstruct the heteropolymeric structure of xylan into its constituent monosaccharides. nih.gov The development of effective strategies, from designing synergistic enzyme cocktails to optimizing reaction conditions, is paramount for maximizing sugar recovery.

Core Xylanolytic Enzymes and Their Synergism

The complete enzymatic degradation of xylan requires a diverse group of hydrolytic enzymes acting in concert, as the polymer's complex, branched structure presents multiple types of chemical linkages. nih.govcelignis.com The primary enzymes involved are endo-1,4-β-xylanases and β-D-xylosidases, supported by crucial accessory debranching enzymes.

Endo-1,4-β-xylanases (EC 3.2.1.8): These are the initial-attack enzymes that cleave the internal β-1,4-glycosidic bonds along the xylan backbone. nih.gov This action reduces the polymer's viscosity and generates shorter xylo-oligosaccharides (XOS), creating more non-reducing ends for other enzymes to act upon. nih.govcelignis.com These enzymes are classified into several Glycoside Hydrolase (GH) families, with GH10 and GH11 being the most studied for xylan degradation. nih.govjst.go.jp GH10 xylanases generally act on a wider range of substrates and can cleave linkages closer to substituted xylose residues, while GH11 xylanases are typically more specific and require at least three consecutive unsubstituted xylose units for cleavage. usp.br

β-D-xylosidases (EC 3.2.1.37): These enzymes act on the xylo-oligosaccharides produced by endoxylanases. nih.gov They hydrolyze these short-chain fragments from the non-reducing end to release xylose monomers. nih.govusp.br The activity of β-xylosidases is essential for achieving a high final yield of monosaccharides and for alleviating the product inhibition that xylo-oligosaccharides can exert on endoxylanases. diva-portal.orgmdpi.com

Accessory Debranching Enzymes: Xylan in its natural state is decorated with numerous side chains that sterically hinder the main-chain hydrolyzing enzymes. nih.govmdpi.com Accessory enzymes are required to remove these branches. Key examples include:

α-L-Arabinofuranosidases (EC 3.2.1.55): Remove arabinose side groups. nih.govnih.gov

α-Glucuronidases (EC 3.2.1.139): Cleave glucuronic acid and 4-O-methylglucuronic acid residues from the backbone. nih.govusp.br

Acetyl Xylan Esterases (EC 3.1.1.72): Hydrolyze acetyl groups from xylopyranosyl units, increasing the accessibility of the polymer to xylanases. nih.govdiva-portal.org

The most effective hydrolysis strategies employ a carefully formulated "cocktail" of these enzymes. mdpi.comnih.gov The synergistic action between main-chain-cleaving and debranching enzymes is critical. For instance, a study on the hydrolysis of glucuronoarabinoxylan from brewers' spent grain demonstrated that a mixture of two endo-xylanases (GH10 and GH11), a β-xylosidase (GH43), an α-L-arabinofuranosidase (GH51), and an α-d-glucuronidase (GH67) achieved a xylose yield of 63.6% after 48 hours. nih.gov Omitting the debranching enzymes would significantly lower this yield. Similarly, the ratio of enzymes is crucial; a high ratio of β-xylosidase to xylanase activity is necessary to convert intermediate oligosaccharides into the final monomeric xylose product. diva-portal.orgmdpi.com

Impact of Pretreatment and Process Conditions

The recalcitrance of raw lignocellulosic biomass, where xylan is tightly associated with cellulose and lignin, makes a pretreatment step essential for efficient enzymatic access. celignis.commdpi.com

Pretreatment: Chemical pretreatment methods, such as alkaline extraction with sodium hydroxide, are effective at solubilizing hemicellulose and removing lignin, thereby exposing the xylan for enzymatic attack. mdpi.comunesp.br Another promising strategy is ammonia (B1221849) pretreatment. A study using anhydrous ammonia to pretreat sugarcane bagasse resulted in a highly accessible substrate, enabling a xylan hydrolysis rate of over 80% when subsequently treated with a GH11 xylanase. jst.go.jp

Process Optimization: Reaction parameters such as pH and temperature must be optimized for the specific enzyme cocktail being used. diva-portal.org For example, experiments with commercial enzyme mixtures on birch wood hemicellulose found that a lower pH of 5 resulted in a higher xylose yield. diva-portal.org

Additives: Certain additives can enhance hydrolysis efficiency. The addition of surfactants like sodium lignosulfonate has been shown to improve xylose yields by preventing the non-productive adsorption of xylanase enzymes onto the residual lignin in the substrate. researchgate.net In one study, adding sodium lignosulfonate and n-decanol to the enzymatic hydrolysis of corncob increased the xylose yield from 59.4% to 73.7%. researchgate.net

The table below summarizes findings from various studies on enzymatic hydrolysis for xylose and xylooligosaccharide (XOS) recovery from different biomass sources.

SubstrateKey Strategy / EnzymesConditionsPrimary OutcomeReference
Brewers' Spent Grain (Glucuronoarabinoxylan)Enzyme cocktail (Endo-xylanases GH10/GH11, β-xylosidase GH43, α-L-arabinofuranosidase GH51, α-D-glucuronidase GH67)40°C, pH 5.5, 48 h63.6% xylose yield nih.gov
Sugarcane BagasseAnhydrous ammonia pretreatment followed by GH11 xylanase hydrolysis->80% xylan hydrolysis rate jst.go.jp
CorncobAddition of 5 g/L sodium lignosulfonate and 0.01% n-decanol to xylanase hydrolysis72 hXylose yield increased from 59.4% to 73.7% researchgate.net
Sugarcane Bagasse XylanEnzyme cocktail (xylanase, β-xylosidase, accessory enzymes)-9.0% xylose yield; 93.1% xylooligosaccharides yield mdpi.com
Oil Palm Frond XylanAlkaline extraction followed by enzymatic hydrolysis with 4 U/mL xylanase50°C, 48 h62.5% xylooligosaccharides (XOS) production ncsu.edu
Birch HemicelluloseHydrolysis with Celluclast 1.5 L (high β-xylosidase) and Pulpzyme HC (xylanase)pH 5-7, 40-60°CHigher xylose yield at lower pH (5.0) diva-portal.org

Advanced Analytical Methodologies for Xylopyranose Research

Chromatographic Separation and Characterization Techniques

Chromatographic methods are fundamental to the analysis of xylopyranose, enabling the separation of this monosaccharide from complex mixtures and the characterization of its oligomeric and polymeric forms.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the analysis of carbohydrates, including xylopyranose. thermofisher.com This method offers high-resolution separation and sensitive, direct detection without the need for derivatization. thermofisher.comthermofisher.com At high pH, carbohydrates like xylose (pKa 12.15) become anionic and can be separated on a strong anion-exchange stationary phase using hydroxide-based eluents. thermofisher.comthermofisher.com

Pulsed Amperometric Detection (PAD) allows for the direct quantification of underivatized carbohydrates by measuring the electrical current generated by their oxidation at a gold working electrode. thermofisher.comcreative-biolabs.com This detection method is highly selective and sensitive, capable of detecting carbohydrates at low-picomole levels. thermofisher.comcreative-biolabs.com

HPAEC-PAD is extensively applied in various research areas:

Monosaccharide Composition Analysis: It is used to determine the monosaccharide composition of complex carbohydrates, such as those found in plant cell walls and glycoproteins. creative-biolabs.comfrontiersin.orgnih.gov For instance, it can quantify xylose released from the hydrolysis of arabinoxylans. frontiersin.orgnih.gov

Oligosaccharide Profiling: The technique is effective for separating and quantifying xylooligosaccharides (XOS) and arabinoxylan oligosaccharides (AXOS), providing insights into the fine structure of polysaccharides. frontiersin.orgnih.govuky.edu

Food and Beverage Analysis: HPAEC-PAD is employed for the quality control and nutritional labeling of food products, including the analysis of monosaccharides like xylose in wines and agave syrup. thermofisher.comnih.gov

Biopharmaceutical Applications: In the biopharmaceutical industry, it is crucial for the characterization of glycoproteins, including the analysis of their monosaccharide content. thermofisher.comcreative-biolabs.com

A typical HPAEC-PAD method for separating monosaccharides, including xylose, might involve a gradient elution with NaOH and sodium acetate (B1210297) on a specialized carbohydrate column, such as a CarboPac™ PA-10. ncsu.edu

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Product Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to characterize non-volatile materials by thermally decomposing them in an inert atmosphere to produce smaller, volatile fragments. wikipedia.orgpnnl.gov These fragments are then separated by gas chromatography and identified by mass spectrometry. wikipedia.org This method is particularly useful for analyzing complex materials like lignocellulose without extensive sample pretreatment. sci-hub.runih.gov

When applied to materials containing xylopyranose units, such as xylan (B1165943) or whole biomass, Py-GC/MS provides information on the thermal degradation products. The pyrolysis of xylose is known to produce compounds like furfural. unmul.ac.id The technique can be used to study the thermal behavior of xylan and compare it to other components like cellulose (B213188) and lignin (B12514952). sci-hub.ru

However, the reliability of Py-GC/MS for quantitative analysis of carbohydrate composition in raw materials like wood can be limited due to differences in the thermal degradation behaviors of the individual components. sci-hub.ru Despite this, it is considered a valuable tool for profiling changes in carbohydrate composition during processing, for example, in pulp samples. sci-hub.ru

Mass Spectrometry (MS) for Glycan Sequencing and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural analysis of carbohydrates, offering high sensitivity and detailed information about their composition and sequence. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize oligosaccharides for MS analysis. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly powerful for glycan sequencing. neb.comnih.gov By inducing fragmentation of a selected precursor ion, MS/MS experiments provide data on the sequence of monosaccharide units, linkage positions, and branching patterns. nih.govneb.comnih.gov The fragmentation of cationized xylo-oligosaccharides typically yields specific types of fragment ions (e.g., B, C, and A-type ions) that are informative for structural elucidation. nih.gov

Key applications of MS in xylopyranose research include:

Characterization of Xylo-oligosaccharides (XOS): MS and MS/MS are used to identify and sequence neutral and acidic XOS derived from the hydrolysis of xylans. nih.govnih.gov This includes determining the degree of polymerization and the nature and position of substituents like glucuronic acid or 4-O-methylglucuronic acid. nih.govnih.gov

Differentiation of Isomers: ESI-MS/MS can differentiate between structural isomers of acidic XOS that have the same molecular weight but different arrangements of their constituent monosaccharides. acs.org

Glycan Profiling: Advanced MS techniques, often coupled with liquid chromatography (LC-MS), are used for comprehensive glycan profiling in complex biological samples. nih.govcreative-proteomics.com This allows for the identification and relative quantification of numerous glycan structures, including those containing xylopyranose.

It is important to note that rearrangements of saccharide units, such as the migration of xylose, can occur during tandem mass spectrometry, which must be considered for accurate structural interpretation. nih.gov

Thermal Analysis Techniques for Decomposition Mechanism Studies

Thermal analysis techniques are employed to investigate the physical and chemical changes that occur in alpha-L-xylopyranose upon heating, providing insights into its melting behavior, thermal stability, and decomposition mechanisms.

Thermogravimetric Analysis (TGA) and Fourier-Transform Infrared (FTIR) Spectroscopy Coupling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.comwustl.edu When coupled with Fourier-Transform Infrared (FTIR) Spectroscopy, which analyzes the composition of evolved gases, TGA-FTIR provides a powerful method for studying the thermal decomposition of materials like xylopyranose. mdpi.comrepec.org

Studies on xylose, a representative component of hemicellulose, have shown that its thermal decomposition occurs over a broad temperature range, typically between 173°C and 690°C. mdpi.comrepec.orgdoaj.orgresearchgate.net The decomposition process often occurs in multiple stages. akjournals.com TGA can quantify the mass loss at each stage, while the coupled FTIR identifies the gaseous products released, such as water (H₂O), carbon dioxide (CO₂), and furans. akjournals.comacs.org The decomposition of L-xylose has been observed to start at slightly higher temperatures than that of D-xylose. akjournals.comacs.org

The data from TGA-FTIR analysis helps in understanding the reaction kinetics and the products formed during pyrolysis, which is relevant for processes like biofuel production. mdpi.comrepec.org

Key Thermal Decomposition Parameters for Xylose from TGA Studies
ParameterTemperature Range (°C)Key Evolved Gases (from TGA-FTIR)Reference
Main Decomposition173–690H₂O, CO₂, Furans mdpi.comrepec.orgakjournals.com
Final Solid Residue (at ~645°C)N/AChar mdpi.com

Differential Scanning Calorimetry (DSC) for Phase Behavior and Decomposition

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgfilab.fr It is used to study thermal transitions such as melting, crystallization, and glass transitions. wikipedia.org

For this compound, DSC studies have investigated its melting behavior. akjournals.com The melting of xylose is considered anomalous because it can be accompanied by partial thermal decomposition and mutarotation. akjournals.com The observed melting point can be influenced by factors such as the heating rate and the origin and purity of the sample. akjournals.comacs.org Studies have shown that L-xylose melts at a slightly higher temperature than D-xylose, especially at lower heating rates. akjournals.comacs.org

DSC experiments reveal that the degradation of xylose is an exothermic process that can initiate above 195°C under hydrothermal conditions. nih.gov The heating rate has a significant effect on the measured onset and peak temperatures of thermal events in DSC. akjournals.comacs.orgcore.ac.uk

Thermal Events for Xylose Observed by DSC
Thermal EventObservationInfluencing FactorsReference
MeltingAnomalous; occurs with partial decomposition and mutarotation. L-xylose melts at a higher temperature than D-xylose.Heating rate, sample purity akjournals.comacs.org
DecompositionExothermic process, can start above 195°C in aqueous solutions.Heating rate, presence of acid nih.gov

Supramolecular Interactions and Molecular Recognition of Alpha L Xylopyranose

Interactions with Plant Cell Wall Components

The arrangement and stability of the plant cell wall matrix depend heavily on the supramolecular interactions between its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). oup.com Xylans, which are polymers with a β-(1→4)-D-xylopyranose backbone, and xyloglucans, which feature a cellulose-like glucan backbone decorated with xylose, are key hemicelluloses that mediate these interactions. researchgate.netrsc.orgwikipedia.org

The interaction between hemicelluloses containing xylopyranose and cellulose microfibrils is a cornerstone of cell wall architecture. researchgate.net These interactions are primarily driven by hydrogen bonds and hydrophobic forces. acs.org Xyloglucans, for instance, possess a cellulose-like backbone that facilitates strong hydrogen bonding, allowing them to bind tightly to and tether cellulose microfibrils. rsc.orgglycopedia.eu

Xylan's interaction with cellulose is multifaceted. While its backbone is conformationally similar to cellulose, allowing for hydrogen bonding, studies have increasingly highlighted the importance of hydrophobic interactions. researchgate.netacs.org Cellulose microfibrils present both hydrophilic and hydrophobic surfaces. Molecular dynamics simulations have shown that xylan (B1165943) can interact favorably with the hydrophobic faces of cellulose, an interaction that is significant for the structural integrity of secondary plant cell walls. researchgate.netnih.gov The conformation of xylan can change when it is in the presence of cellulose, adopting a two-fold helical screw structure that allows an unsubstituted face of the xylan to hydrogen bond with the hydrophilic surfaces of cellulose microfibrils. researchgate.netnih.gov

Interacting PolymerCellulose SurfacePrimary Interaction TypeKey FindingSource(s)
Xyloglucan (B1166014) GeneralHydrogen BondingThe cellulose-like backbone enables tight binding and tethering of cellulose microfibrils. rsc.orgglycopedia.eu
Xylan HydrophilicHydrogen BondingAn unsubstituted face of xylan in a 2-fold screw conformation can form H-bonds with cellulose. researchgate.netnih.gov
Xylan HydrophobicHydrophobic InteractionsInteractions with hydrophobic cellulose surfaces are stronger than with hydrophilic ones, contributing significantly to cell wall integrity. researchgate.netnih.gov

The interactions can be both non-covalent and covalent, forming Lignin-Carbohydrate Complexes (LCCs). rsc.org Studies on softwood have indicated that different forms of lignin are linked specifically to glucomannan (B13761562) and xylan, respectively. The removal of side chains from xylan, such as α-L-arabinofuranose, can reduce the non-covalent interactions between xylan and lignin, demonstrating the specific nature of these associations. scholaris.ca Pectins also interact with hemicelluloses and cellulose, forming a complex and interconnected network. chalmers.se

Hydrogen Bonding and Hydrophobic Interactions with Cellulose Microfibrils

Host-Guest Chemistry and Selective Saccharide Recognition

The development of synthetic receptors capable of selectively binding specific saccharides is a significant challenge in supramolecular chemistry due to the subtle stereochemical differences and high hydrophilicity of sugars. uni-muenchen.de Alpha-L-xylopyranose, with its distinct arrangement of hydroxyl groups, serves as an interesting target for designing such selective hosts.

A notable success in the rational design of a xylopyranose receptor is the creation of an aromatic oligoamide double helical foldamer capsule. uni-muenchen.deresearchgate.net This synthetic host was designed with a cavity large enough to theoretically accommodate two pentose (B10789219) molecules simultaneously. uni-muenchen.deull.es The synthesis involves coupling a pivaloyl-PPA mono-acid with an amine, followed by further coupling to a diacid to form the final double helical structure. uni-muenchen.de Other chemical synthesis strategies focus on creating xylopyranoside derivatives, which can be used to study enzymatic processes or as building blocks for more complex structures. rsc.orgmdpi.com For instance, UDP-α-D-xylose, a crucial substrate for glycosyltransferases, has been synthesized using a chemo-enzymatic approach that combines chemical synthesis of xylose-1-phosphate with enzymatic conversion. frontiersin.org

The foldamer capsule provides a remarkable example of sophisticated molecular recognition mechanisms. ull.es Solution and solid-state data, including NMR spectroscopy and X-ray crystallography, revealed the selective recognition of the α-4C1-d-xylopyranose tautomer, which binds at two identical sites within the foldamer's cavity. uni-muenchen.deull.esnih.gov

This high degree of selectivity is attributed to subtle induced-fit and allosteric effects. researchgate.netull.es An induced-fit mechanism, where the receptor adjusts its conformation upon guest binding, is evident. core.ac.uk More strikingly, the system exhibits allostery, where the binding of one guest molecule influences the binding of a second. This was demonstrated by the capsule's ability to selectively sequester a heteromeric pair of pentoses—one molecule of α-4C1-d-xylopyranose and one molecule of β-1C4-d-arabinopyranose—despite the symmetrical nature of the host. uni-muenchen.deull.esnih.gov This counterintuitive result, where one of 42 possible host-guest combinations is selectively formed, underscores the power of allosteric and induced-fit mechanisms in achieving outstanding binding selectivity. nih.gov The study also noted that the racemic host mixture resulted in the segregation of d- and l-xylopyranose (B7803662) into the P- and M-helices of the foldamer, respectively, demonstrating full diastereoselectivity. uni-muenchen.de

Host SystemGuest(s)Key Recognition FeaturesOutcomeSource(s)
Aromatic Oligoamide Double Helical Foldamer Homomeric pair of α-4C1-d-xylopyranoseInduced-fit, Allostery, DiastereoselectivitySelective binding of two xylose molecules in a 1:2 host-guest complex. Segregation of d- and l-enantiomers into P- and M-helices. uni-muenchen.deull.esnih.gov
Aromatic Oligoamide Double Helical Foldamer Heteromeric pair: α-4C1-d-xylopyranose and β-1C4-d-arabinopyranoseAllosteric effects, Induced-fitSelective formation of a single heteromeric complex out of 42 theoretical possibilities. uni-muenchen.deull.esnih.gov

Design and Synthesis of Receptors for Xylopyranose

Theoretical and Experimental Probing of Non-Covalent Interactions

A deep understanding of the non-covalent interactions involving this compound relies on a combination of advanced theoretical and experimental techniques.

Theoretical methods provide detailed energetic and structural insights. Quantum chemistry calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory), are used to model the conformational landscape and reaction pathways of xylopyranose. chemrxiv.orgacs.org Specific functionals like M06-2X are employed to investigate thermal degradation potential energy surfaces. acs.org Techniques such as Non-Covalent Interaction (NCI) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Energy Decomposition Analysis (EDA) are used to visualize, characterize, and quantify the forces (e.g., hydrogen bonding, dispersion forces) that stabilize molecular complexes. escholarship.orgscielo.org.mx These computational approaches can predict binding affinities in supramolecular systems and elucidate the contributions of various forces to molecular recognition. acs.org

Experimentally, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive tool for probing molecular architecture in native biological materials. acs.org For plant cell walls, 2D and 3D 13C correlation ssNMR experiments, using techniques like Dipolar-Assisted Rotational Recouping (DARR) and Radiofrequency-Driven Recoupling (RFDR), can reveal through-space proximities between different atoms. acs.org These experiments have shown that xylan (composed of xylopyranose units) adopts distinct conformations within the secondary cell wall compared to its state in solution, and they allow for the direct observation of its spatial relationships with cellulose and other polymers. acs.org

MethodTypeApplication to Xylopyranose InteractionsKey InsightsSource(s)
Solid-State NMR (ssNMR) ExperimentalProbing conformation and polymer proximity in native plant cell walls.Revealed distinct xylan conformations in cell walls vs. solution; shows spatial closeness to cellulose. acs.org
Density Functional Theory (DFT) TheoreticalCalculating reaction energies, modeling conformational landscapes, analyzing non-covalent interactions.Elucidates thermal decomposition pathways; quantifies interaction energies in host-guest complexes. chemrxiv.orgacs.orgscielo.org.mx
Molecular Dynamics (MD) TheoreticalSimulating the dynamic behavior and interactions of xylan with cellulose surfaces.Shows preferential binding of xylan to hydrophobic cellulose faces and conformational changes upon binding. researchgate.netnih.gov
X-ray Crystallography ExperimentalDetermining the 3D structure of host-guest complexes at atomic resolution.Confirmed the binding mode and stoichiometry of xylopyranose within a synthetic foldamer receptor. uni-muenchen.deull.es

Analysis of Intramolecular Hydrogen Bonding Networks in Isolated and Solvated States

The orientation of the four hydroxyl groups in this compound allows for the formation of complex intramolecular hydrogen-bonding networks. The stability and nature of these networks are highly dependent on the surrounding environment, differing significantly between the isolated (gas) phase and solvated states.

In the isolated state, free from intermolecular interactions with a solvent, the conformation of xylopyranose is predominantly directed by the formation of cooperative intramolecular hydrogen bonds. nih.gov Gas-phase studies on the D-enantiomer using Fourier transform microwave spectroscopy combined with laser ablation have revealed that the molecule adopts specific conformations stabilized by these internal hydrogen-bond networks. nih.govresearchgate.net These networks involve a cooperative effect where the hydroxyl groups are arranged in either clockwise or counter-clockwise orientations, creating a chain of hydrogen bonds that significantly stabilizes the structure. nih.govresearchgate.net For α-D-xylopyranose in the gas phase, two primary conformers of the 4C1 chair have been identified, both of which are stabilized by these extensive hydrogen-bonding arrangements. nih.gov The most abundant conformer features a counter-clockwise (cc) network of hydrogen bonds (O(H)4 → O(H)3 → O(H)2 → O(H)1 → O5), which contributes significantly to its stability over other possible arrangements.

Table 1: Relative Energies of α-D-Xylopyranose Conformers in the Gas Phase.
ConformerHydrogen Bond Network OrientationRelative Energy (kJ/mol)Reference
cc-α-4C1Counter-clockwise0.00 nih.gov
c-α-4C1Clockwise2.78 nih.gov

Role of Anomeric and Exo-Anomeric Effects in Stabilizing Conformations and Directing Interactions

Stereoelectronic effects, namely the anomeric and exo-anomeric effects, are critical in defining the conformational preferences at the anomeric center (C1) of this compound.

The exo-anomeric effect influences the rotational preference (conformation) of the exocyclic group attached to the anomeric carbon. uva.esresearchgate.net For this compound, this pertains to the orientation of the anomeric hydroxyl group itself. For glycosides, where an aglycon is attached to the anomeric oxygen, the exo-anomeric effect dictates the torsional angle around the glycosidic bond (e.g., the O5–C1–O1–R bond). uva.es This effect also arises from a stereoelectronic interaction, favoring a conformation that maximizes the overlap between a lone pair on the exocyclic oxygen (O1) and the antibonding (σ*) orbital of the C1-O5 bond. uva.es Research on methyl-β-D-xyloside, an analogue of a xylopyranose derivative, provides structural evidence for the consequences of the exo-anomeric effect. High-resolution microwave spectroscopy revealed a shortening of the C1-O1 bond length, which is consistent with the increased double-bond character resulting from the hyperconjugative interaction central to the exo-anomeric effect. uva.es This effect is a key driving force in determining the three-dimensional shape of oligosaccharides. uva.es

Table 2: Structural Parameters of Methyl-β-D-xyloside Influenced by the Exo-Anomeric Effect.
ParameterObserved ValueSignificanceReference
Glycosidic C1-O1 Bond Length1.38 ÅShorter than a typical C-O single bond, indicating double-bond character due to hyperconjugation. uva.es
Aglycon Torsional Angle (C5-O1-C1-O5)gaucheThe preferred conformation maximizes the stabilizing exo-anomeric interaction. uva.es

Q & A

Q. How can researchers ethically address negative or inconclusive results in α-L-Xylopyranose-related studies?

  • Publish null findings in data repositories like Zenodo or Figshare. Transparently report confounding factors (e.g., microbial contamination in fermentation-based synthesis) to guide future studies .

Data Presentation and Analysis Guidelines

  • Tables : Include comparative data (e.g., melting points across solvents) with error margins (±SD).
  • Figures : Use line graphs for kinetic studies and bar charts for enzymatic activity comparisons. Annotate key peaks in spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.